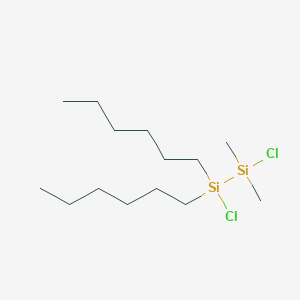
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to hexyl and methyl groups, as well as chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane typically involves the reaction of this compound with lithium biphenylide in tetrahydrofuran (THF) at -78°C. This reaction yields a masked disilene in a 62% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organolithium reagents and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The silicon atoms can undergo oxidation or reduction, altering the compound’s properties.
Common Reagents and Conditions
Lithium Biphenylide: Used in the synthesis of masked disilenes.
Tetrahydrofuran (THF): A common solvent for these reactions.
Low Temperatures: Reactions are often conducted at -78°C to control reactivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, the reaction with lithium biphenylide produces a masked disilene .
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane has several applications in scientific research:
Biology and Medicine:
Industry: Utilized in the production of advanced materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane involves its reactivity with nucleophiles and electrophiles due to the presence of chlorine atoms and silicon centers. The molecular targets and pathways are primarily related to its ability to form stable bonds with other elements, facilitating the formation of complex structures.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorotetramethyldisilane: Another disilane compound with similar reactivity but different substituents.
1,2-Dichlorocyclohexane: A related compound with different structural properties and applications.
Propiedades
Número CAS |
129064-84-2 |
|---|---|
Fórmula molecular |
C14H32Cl2Si2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
chloro-[chloro(dihexyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C14H32Cl2Si2/c1-5-7-9-11-13-18(16,17(3,4)15)14-12-10-8-6-2/h5-14H2,1-4H3 |
Clave InChI |
BKUGDADDOMZRLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](CCCCCC)([Si](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


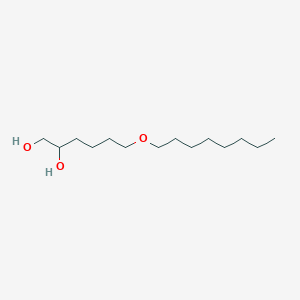
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
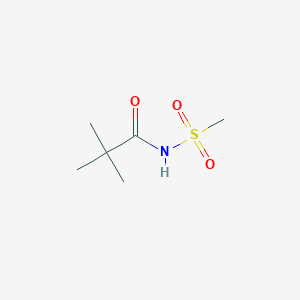
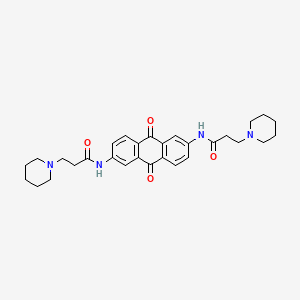
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
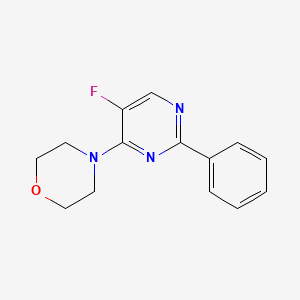
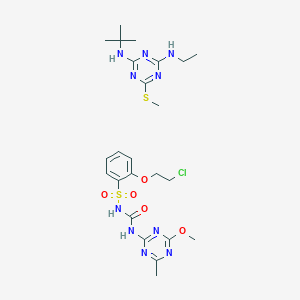
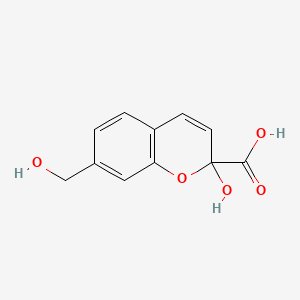
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
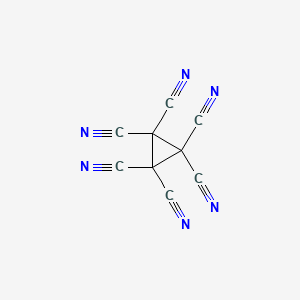

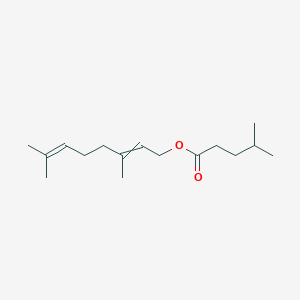
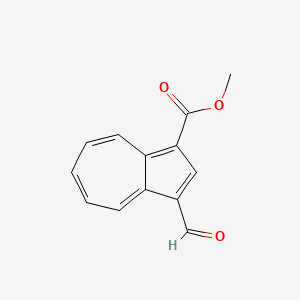
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)
